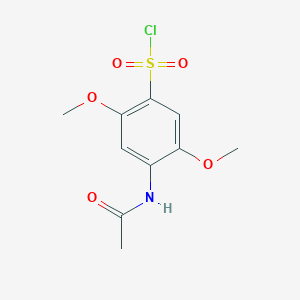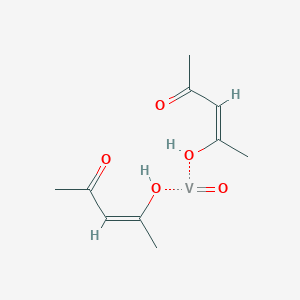
Perfluoroheptansulfonsäure
Übersicht
Beschreibung
Perfluoroheptansulfonsäure ist eine synthetische chemische Verbindung, die zur Familie der perfluorierten und polyfluorierten Alkylsubstanzen gehört. Sie zeichnet sich durch ihre hohe thermische und chemische Stabilität aus, was sie zu einer wertvollen Verbindung in verschiedenen industriellen Anwendungen macht. Die Summenformel von this compound lautet C7HF15O3S, und sie ist bekannt für ihre starken sauren Eigenschaften .
Wissenschaftliche Forschungsanwendungen
Perfluoroheptansulfonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Sie wird als Tensid und bei der Synthese anderer fluorierter Verbindungen verwendet.
Biologie: Studien haben ihre Auswirkungen auf biologische Systeme untersucht, einschließlich ihrer Bioakkumulation und potenziellen Toxizität.
Medizin: Die Forschung befasst sich mit der Aufklärung ihrer Auswirkungen auf die menschliche Gesundheit und ihrer potenziellen Verwendung in medizinischen Anwendungen.
Industrie: Sie wird bei der Herstellung von wasser- und ölabweisenden Beschichtungen, Löschschaum und als Verarbeitungshilfe bei der Herstellung von Fluorpolymeren verwendet
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet ihre Wechselwirkung mit verschiedenen molekularen Zielstrukturen und -wegen. Es ist bekannt, dass sie an Proteine bindet und zelluläre Prozesse stört. Die starken Kohlenstoff-Fluor-Bindungen tragen zu ihrer Persistenz in der Umwelt und in biologischen Systemen bei. Sie kann oxidativen Stress induzieren und zelluläre Signalwege beeinflussen, was zu potenziellen toxischen Wirkungen führen kann .
Ähnliche Verbindungen:
- Perfluorohexansulfonsäure
- Perfluorooctansulfonsäure
- Perfluorononansulfonsäure
Vergleich: this compound ist aufgrund ihrer spezifischen Kettenlänge und der daraus resultierenden Eigenschaften einzigartig. Im Vergleich zu Perfluorohexansulfonsäure hat sie eine längere Kohlenstoffkette, was ihre Hydrophobizität und ihr Bioakkumulationspotenzial beeinflussen kann. Perfluorooctansulfonsäure, mit einer noch längeren Kette, ist bekannt für ihre weit verbreitete Verwendung und ihre Persistenz in der Umwelt. Jede Verbindung hat unterschiedliche Anwendungen und regulatorische Aspekte, basierend auf ihren chemischen Eigenschaften und potenziellen Auswirkungen auf die Gesundheit .
Wirkmechanismus
Target of Action
Perfluoroheptanesulfonic acid (PFHpS) is a synthetic chemical compound that belongs to the group of per- and polyfluoroalkyl substances (PFASs) . It is an anionic fluorosurfactant . The primary targets of PFHpS are proteins and enzymes in the body, particularly blood albumin .
Mode of Action
PFHpS has a seven carbon fluorocarbon chain that is both hydrophobic and lipophobic . Its sulfonic acid functional group imparts polarity, allowing it to interact with other polar compounds . In humans, PFHpS binds to blood albumin , and relatively little PFHpS is found in the liver compared to longer chain PFASs .
Biochemical Pathways
It is known that pfhps can interfere with various biological processes due to its ability to bind to proteins and enzymes
Pharmacokinetics
The pharmacokinetics of PFHpS are characterized by its persistence in the environment and in living organisms . Due to the strength of its carbon-fluorine bonds, it is resistant to degradation . The half-life of PFASs in human blood generally decreases with decreasing backbone length. Pfhps is an unusual exception in that its half-life is greater than both longer and shorter chain equivalents .
Result of Action
The result of PFHpS action is its persistence in the environment and bioaccumulation in living organisms . It is one of the most commonly detected PFASs
Action Environment
The action of PFHpS is influenced by various environmental factors. Its persistence in the environment is due to its resistance to hydrolysis, photolysis, and biodegradation . It has been used in various applications such as aqueous firefighting foams, textile coating, metal plating, and in polishing agents . It may also be present unintentionally as an impurity from industrial production processes .
Biochemische Analyse
. It is one of many compounds collectively known as per- and polyfluoroalkyl substances (PFASs). .
Biochemical Properties
Perfluoroheptanesulfonic acid has a seven carbon fluorocarbon chain that is both hydrophobic and lipophobic. Its sulfonic acid functional group imparts polarity, allowing it to interact with other polar compounds . Due to the strength of its carbon-fluorine bonds, it persists in the environment and in living organisms . In humans, Perfluoroheptanesulfonic acid binds to blood albumin .
Cellular Effects
Perfluoroheptanesulfonic acid induces malformations in zebrafish larvae . Prenatal exposure to Perfluoroheptanesulfonic acid is associated with decreased birth weight .
Molecular Mechanism
It is known that the strength of its carbon-fluorine bonds allows it to persist in the environment and in living organisms .
Temporal Effects in Laboratory Settings
Due to its persistence in the environment and in living organisms, it is likely that it has long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Perfluoroheptanesulfonic acid vary with different dosages in animal models. For example, it has been found to induce malformations in zebrafish larvae .
Metabolic Pathways
It is known to bind to blood albumin in humans .
Transport and Distribution
Due to its persistence in the environment and in living organisms, it is likely that it accumulates in certain tissues .
Subcellular Localization
Due to its persistence in the environment and in living organisms, it is likely that it is found in various compartments or organelles within the cell .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Perfluoroheptansulfonsäure kann durch elektrochemische Fluorierung von Heptansulfonsäure synthetisiert werden. Dieser Prozess beinhaltet die Verwendung von wasserfreiem Fluorwasserstoff als Fluorierungsmittel und einen elektrischen Strom, um die Fluorierungsreaktion zu ermöglichen. Die Reaktionsbedingungen umfassen typischerweise niedrige Temperaturen und kontrollierte Stromdichten, um eine vollständige Fluorierung der Heptansulfonsäure sicherzustellen .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Spezialausrüstung, um den hochreaktiven und korrosiven Charakter von Fluorwasserstoff zu handhaben. Die Produktion erfolgt in einer kontrollierten Umgebung, um Sicherheit und Effizienz zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Perfluoroheptansulfonsäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Sie kann unter bestimmten Bedingungen oxidiert werden, um Perfluoroheptansulfonat zu bilden.
Reduktion: Reduktionsreaktionen sind aufgrund der Stabilität der perfluorierten Kohlenstoffkette seltener.
Häufige Reagenzien und Bedingungen:
Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat oder Ozon können verwendet werden.
Substitution: Nukleophile wie Hydroxidionen oder Amine werden üblicherweise in Substitutionsreaktionen verwendet.
Wichtigste gebildete Produkte:
Oxidation: Perfluoroheptansulfonat.
Substitution: Verschiedene substituierte Perfluoroheptansulfonsäurederivate, abhängig vom verwendeten Nukleophil.
Vergleich Mit ähnlichen Verbindungen
- Perfluorohexanesulfonic acid
- Perfluorooctanesulfonic acid
- Perfluorononanesulfonic acid
Comparison: Perfluoroheptanesulfonic acid is unique due to its specific chain length and the resulting properties. Compared to perfluorohexanesulfonic acid, it has a longer carbon chain, which can influence its hydrophobicity and bioaccumulation potential. Perfluorooctanesulfonic acid, with an even longer chain, is known for its widespread use and environmental persistence. Each compound has distinct applications and regulatory considerations based on their chemical properties and potential health impacts .
Eigenschaften
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF15O3S/c8-1(9,2(10,11)4(14,15)6(18,19)20)3(12,13)5(16,17)7(21,22)26(23,24)25/h(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGQVDSRYXATEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F15SO3H, C7HF15O3S | |
| Record name | 1-Heptanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059920 | |
| Record name | Perfluoroheptanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375-92-8 | |
| Record name | Perfluoroheptanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=375-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoroheptanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Heptanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluoroheptanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential developmental effects of Perfluoroheptanesulfonic acid (PFHpS) exposure?
A1: Research suggests that PFHpS, along with other perfluoroalkyl sulfonic acids (PFSAs), can negatively impact development. Studies in zebrafish showed that exposure to PFHpS during early development led to a specific set of abnormalities, including body axis and swim bladder defects, and hyperactivity. [] This suggests potential developmental neurotoxicity as a significant concern for this class of chemicals. Interestingly, the study observed a correlation between the length of the carbon chain in sulfonic acid PFAS and the potency of developmental neurotoxicity, but not developmental toxicity. [] This highlights the complex relationship between PFAS structure and toxicity.
Q2: How does the structure of Perfluoroheptanesulfonic acid (PFHpS) relate to its ability to interact with human placental 3β-hydroxysteroid dehydrogenase 1 (3β-HSD1)?
A2: Research indicates that the carbon chain length of PFHpS and other PFSAs plays a crucial role in their ability to inhibit human placental 3β-HSD1 activity. [] PFHpS, with its seven-carbon chain, demonstrated significant inhibitory effects, although less potent than Perfluorooctanesulfonic acid (PFOS) with an eight-carbon chain, and Perfluorodecanesulfonic acid (PFDS) with a ten-carbon chain. [] This suggests a "V-shaped" relationship between carbon chain length and inhibitory potency, peaking at PFOS. [] Molecular docking analysis further revealed that PFSA molecules bind to the steroid-binding site of 3β-HSD1, and the length of the carbon chain directly influences the strength of this interaction. []
Q3: Can Perfluoroheptanesulfonic acid (PFHpS) be detected in human samples, and if so, what does this indicate?
A3: Yes, PFHpS has been detected in human serum samples. In a study focusing on firefighters potentially exposed to PFAS through Aqueous Film Forming Foams (AFFF), PFHpS was found at significantly higher levels compared to a control group. [] This suggests occupational exposure to PFHpS through specific firefighting foams. Furthermore, the study highlighted the importance of using advanced analytical techniques like Quadrupole Time-of-Flight Tandem Mass Spectrometry (QTOF-MS/MS) for identifying novel and less commonly reported fluorinated chemicals like PFHpS in human samples. []
Q4: What is the environmental concern surrounding Perfluoroheptanesulfonic acid (PFHpS)?
A4: As a member of the PFAS group, PFHpS raises environmental concerns due to its persistence and potential for bioaccumulation. Although not as extensively studied as other PFAS like PFOS, its presence in environmental matrices like soil and its detection in human samples warrants attention. [, ] The identification of PFHpS in soil treated with electrodialytic remediation further emphasizes the need for comprehensive analysis and monitoring of emerging PFAS during environmental remediation efforts. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid](/img/structure/B108956.png)

